molecular formula C34H48F3NO5 B585327 Etofenamate Palmitate CAS No. 81427-95-4

Etofenamate Palmitate

Cat. No. B585327
CAS RN: 81427-95-4
M. Wt: 607.755
InChI Key: XIWHBJZGLYSWGT-UHFFFAOYSA-N
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Description

Etofenamate Palmitate, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is available for topical application as a cream, a gel, or as a spray .


Synthesis Analysis

The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment, such as adequate anti-inflammatory and analgesic efficacy, good local and systemic tolerability, and good transcutaneous penetrating ability .


Molecular Structure Analysis

Etofenamate has a molecular formula of C18H18F3NO4 and a molecular weight of 369.335 . The InChI representation of Etofenamate is InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 .


Chemical Reactions Analysis

Etofenamate is chemically 2- { [3- (trifluoromethyl)phenyl]amino}benzoic acid 2- (2-hydroxyethoxy)ethyl ester, which exists as a viscous liquid and is used as an analgesic, antirheumatic, antipyretic, and anti-inflammatory . It works by blocking an enzyme in the body known as cyclooxygenase (COX) .


Physical And Chemical Properties Analysis

Etofenamate is a small molecule with a chemical formula of C18H18F3NO4 . It is a non-steroidal anti-inflammatory drug (NSAID) and is used to treat muscle and joint pain .

Scientific Research Applications

Anti-Inflammatory Properties and Topical Applications

Etofenamate, an anthranilic acid derivative, is recognized for its anti-inflammatory properties in managing musculoskeletal disorders, soft tissue trauma, and some inflammatory skin diseases. Its application in allergic contact dermatitis has highlighted its significance in dermatological treatments, emphasizing the potential for more cases of sensitization due to its wide use in topical preparations for rheumatism and sprains (Villar et al., 2008). Furthermore, the development of hydroalcoholic gels containing etofenamate for topical administration demonstrates its effectiveness in drug delivery through the skin, aiming for enhanced permeation and anti-inflammatory activity (Marto et al., 2015).

Therapeutic Effects in Various Conditions

The therapeutic use of etofenamate extends to acute pain management in clinical settings, such as emergency rooms for spine-related acute pain, where its application has shown effective pain relief without adverse reactions, suggesting its potential as an alternative treatment in medical services (Acosta Patiñio et al., 2007). Additionally, its comparative study with hyaluronic acid for knee osteoarthritis treatment indicates that etofenamate's efficacy in reducing joint pain and improving function is comparable, offering an alternative therapeutic option (Güner et al., 2016).

Safety and Efficacy in Musculoskeletal Disorders

A systematic review assessing the efficacy and safety of topical etofenamate in musculoskeletal disorders concluded that it is an effective and generally well-tolerated therapeutic option. This review underscores etofenamate's role in improving pain and reducing inflammation across various conditions, including blunt injuries and rheumatic diseases, with a superiority over other topical NSAIDs in some instances (Silva Marinho & Pereira, 2020).

Mechanism of Action

Target of Action

Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

As a COX inhibitor, this compound works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .

properties

IUPAC Name

2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWHBJZGLYSWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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